molecular formula C18H19FN2O2S2 B2538496 2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896344-52-8

2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2538496
CAS RN: 896344-52-8
M. Wt: 378.48
InChI Key: CKSCLEIZVCFKBB-UHFFFAOYSA-N
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Description

The compound is a derivative of the thiophene class, which is known for its diverse pharmacological properties. Thiophene derivatives have been synthesized and studied for various biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. The specific compound mentioned features a tetrahydrobenzo[b]thiophene core with an acetamido substituent and a 4-fluorophenylthio group, indicating potential for significant biological activity .

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with various organic reagents. The Gewald three-component reaction is a common method used to generate the core structure, which involves cyclohexanones, alkyl cyanoacetates, and sulfur. Subsequent modifications, such as dehydrogenation in benzonitrile under an air atmosphere, can lead to different substituted thiophene compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar methods may be applicable.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using spectroscopic techniques such as IR, 1H NMR, MS spectral data, and elemental analysis. These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of a 4-fluorophenylthio group and an acetamido substituent in the compound suggests specific structural characteristics that could be elucidated using these techniques .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions depending on their substituents. The core structure, being a part of the tetrahydrobenzo[b]thiophene family, may participate in reactions such as dehydrogenation, which is a key step in transforming the tetrahydro form into a more planar and potentially more reactive form. The functional groups attached to the core structure can also react with different organic reagents to yield a series of novel compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of a fluorine atom, as seen in the 4-fluorophenylthio group, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The presence of an acetamido group can also impact the compound's solubility and hydrogen bonding capacity. These properties are crucial in determining the compound's behavior in biological systems and its overall efficacy as a pharmacological agent .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are typically synthesized through multi-step chemical reactions involving various precursors and reagents. The synthesis process often explores different substituents and chemical structures to achieve desired properties (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Characterization Methods : Characterization of the synthesized compounds includes techniques like IR, NMR, Mass, and elemental analysis. These methods help in confirming the molecular structure and the purity of the compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential Applications

  • Antimicrobial Activity : Some derivatives of this compound have been evaluated for antimicrobial properties, showing potential in fighting bacterial and fungal infections (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Anti-Inflammatory Agents : There is research indicating that certain benzo[b]thiophene derivatives exhibit potent anti-inflammatory activity. This suggests a potential use in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

  • Antitumor Evaluation : Studies have been conducted on the antitumor properties of similar compounds, with some showing inhibitory effects on various cancer cell lines. This highlights their potential as anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Synthesis of Heterocyclic Compounds : The compound is also used as a precursor in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological activities (Fong, Janowski, Prager, & Taylor, 2004).

  • Acetylcholinesterase Inhibition : Some derivatives have been studied for their acetylcholinesterase inhibition activity, which is relevant in treating conditions like Alzheimer's disease (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).

  • Serotonin Antagonist and Anti-Anxiety Activities : Certain thiophene derivatives synthesized from similar compounds have shown high activity as serotonin antagonists and in treating anxiety, compared to standard drugs (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mechanism of Action

The mechanism of action of this compound is not specified in the available information .

Future Directions

The future directions for the research and development of this compound are not specified in the available information .

properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c1-10-2-7-13-14(8-10)25-18(16(13)17(20)23)21-15(22)9-24-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCLEIZVCFKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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